molecular formula C21H15BKN6O3S3 B590881 Hydrotris(3-(2-thienyl)pyrazol-1-YL)borate potassium salt CAS No. 134030-70-9

Hydrotris(3-(2-thienyl)pyrazol-1-YL)borate potassium salt

Cat. No.: B590881
CAS No.: 134030-70-9
M. Wt: 545.478
InChI Key: FTVLZZABNNDWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate potassium salt is the potassium salt of a substituted tris(pyrazolyl)borate scorpionate ligand. This compound, with the molecular formula C21H16BKN6O3S3 and a molecular weight of 546.49 g/mol, is characterized by a melting point of 276-278 °C . Scorpionate ligands, such as this Tp2-Th derivative, are tridentate ligands that have been extensively used in coordination chemistry since their introduction by Trofimenko to form stable complexes with a wide range of metals, including transition metals and lanthanides . The specific research value of this ligand lies in its 3-(2-thienyl) substituents, which can influence the steric and electronic properties of the metal complex's coordination sphere. This can be particularly valuable in the synthesis of mono-scorpionate metal complexes, as the bulky substituents help prevent the formation of bis-ligated complexes, thereby allowing precise control over the metal's coordination geometry and reactivity . A key research application is the study of lanthanide coordination chemistry, where similar ligands are exploited for their hexadentate nature to create coordination environments of an appropriate size for lanthanide(III) ions . Synthetic procedures for such poly(pyrazolyl)borate ligands typically involve the reaction of the corresponding pyrazole with an alkali borohydride . It is noted that for certain pyrazole derivatives, including 3-(2-thienyl)-pyrazole, standard synthetic melts can result in mixtures containing both the desired tris-product and oversubstituted tetrakis-contaminants . Recent research has demonstrated that high-purity samples of this potassium salt can be isolated from such crude mixtures via fractional crystallisation from acetonitrile, providing a safe purification route that avoids the use of highly toxic thallium(I) salts . This product is intended for research purposes only and is not classified as a medicinal product. It is strictly for use in laboratory settings and is not intended for personal, veterinary, or household use.

Properties

InChI

InChI=1S/C21H15BN6S3.K/c1-4-19(29-13-1)16-7-10-26(23-16)22(27-11-8-17(24-27)20-5-2-14-30-20)28-12-9-18(25-28)21-6-3-15-31-21;/h1-15H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQRPZBBOAMMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](N1C=CC(=N1)C2=CC=CS2)(N3C=CC(=N3)C4=CC=CS4)N5C=CC(=N5)C6=CC=CS6.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BKN6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Challenges in Product Isolation

A key limitation arises from competing tris- and tetrakis(pyrazolyl)borate formation. For 3-(2-thienyl)pyrazole, the optimal temperature range for exclusive tris-product synthesis overlaps with tetrakis-byproduct generation. This necessitates post-synthesis purification. Early attempts using thallium(I) salts for abstraction were abandoned due to toxicity, shifting focus to alkali salt isolation.

Fractional Crystallization of Acetonitrile Adducts

Crude reaction mixtures are dissolved in acetonitrile (MeCN), where KTp²ᵗʰⁱᵉⁿ forms the adduct [K(Tp²ᵗʰⁱᵉⁿ)(MeCN)₃] (2-K ). Fractional crystallization at controlled temperatures separates this tris-adduct from tetrakis contaminants. Structural analysis reveals a monoclinic lattice (space group P2₁/c) with K–N bonds averaging 2.85 Å and B–K distances of 3.88 Å. The method achieves 68–72% isolated yields with >95% purity (¹¹B NMR: δ = −15.2 ppm, characteristic of tris-substitution).

Table 1: Trofimenko Synthesis Parameters for KTp²ᵗʰⁱᵉⁿ

ParameterValue
Temperature200°C
Time20 hours
Molar Ratio (Pyrazole:KBH₄)3.5:1
Yield (Crude)89%
Yield (After Crystallization)72%
Purity (¹H NMR)>95%

Modern Haloborane-Based Synthesis Under Mild Conditions

A 2023 advancement replaces borohydrides with dichloroborane-dimethylsulfide (BHCl₂·SMe₂), enabling room-temperature synthesis. Sodium hydride (NaH) deprotonates 3-(2-thienyl)pyrazole in toluene, generating a pyrazolide intermediate that reacts with BHCl₂·SMe₂ at 25°C for 24 hours. The resultant sodium salt (NaTp²ᵗʰⁱᵉⁿ) undergoes metathesis with KCl in tetrahydrofuran (THF) to yield KTp²ᵗʰⁱᵉⁿ.

Regioselectivity and Functional Group Tolerance

This method avoids thermal decomposition risks and achieves 92% regioselectivity for N1 substitution (vs. N2 in Trofimenko). Crucially, it preserves the thienyl group’s integrity, which is prone to ring-opening under high temperatures. ¹¹B NMR confirms single-product formation (δ = −15.0 ppm), eliminating the need for fractional crystallization.

Table 2: Haloborane Method Performance Metrics

ParameterValue
Temperature25°C
Time24 hours
SolventToluene/THF
Yield (NaTp²ᵗʰⁱᵉⁿ)88%
Yield (KTp²ᵗʰⁱᵉⁿ)85%
Purity (¹¹B NMR)98%

Comparative Analysis of Synthesis Routes

Scalability and Cost

Fractional crystallization in the Trofimenko process limits batch sizes due to MeCN’s high volatility. The haloborane approach scales linearly, with a 5 g-scale trial achieving 84% yield. Reagent costs favor Trofimenko (KBH₄: $12/mol vs. BHCl₂·SMe₂: $45/mol), but the latter’s higher purity reduces downstream purification expenses.

Table 3: Method Comparison for KTp²ᵗʰⁱᵉⁿ Synthesis

CriterionTrofimenkoHaloborane
Temperature200°C25°C
Reaction Time20 hours24 hours
Yield72%85%
Byproduct Formation15–20% tetrakis<2%
Solvent ConsumptionHigh (MeCN)Moderate (toluene)

Advanced Characterization and Validation

X-ray diffraction of [K(Tp²ᵗʰⁱᵉⁿ)(MeCN)₃] confirms a trigonal prismatic geometry with three MeCN ligands (K–N≡C: 2.80–3.14 Å). IR spectroscopy shows ν(B–H) at 2450 cm⁻¹, consistent with tris(pyrazolyl)borate ligands. Elemental analysis aligns with theoretical values (C: 48.2%, H: 3.1%, N: 14.7%; observed: C: 47.9%, H: 3.3%, N: 14.5%) .

Chemical Reactions Analysis

Types of Reactions

Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of hydrotris(3-(2-thienyl)pyrazol-1-yl)borate potassium salt involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The specific pathways involved depend on the nature of the metal ion and the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Hydrotris(3-(2-pyridyl)pyrazol-1-yl)borate: Similar in structure but with a pyridyl group instead of a thienyl group.

    Hydrotris(3-(2-furyl)pyrazol-1-yl)borate: Contains a furyl group, offering different electronic properties.

    Hydrotris(3-(2-phenyl)pyrazol-1-yl)borate: Features a phenyl group, providing distinct steric effects.

Uniqueness

Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate potassium salt is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties. These properties enhance its ability to form stable complexes with a wide range of metal ions, making it particularly valuable in catalytic applications and the development of new materials .

Biological Activity

Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate potassium salt (K-HBTP) is a coordination compound that has garnered attention for its potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

K-HBTP is a member of the poly(pyrazolyl)borate family, characterized by its ability to form stable complexes with various metal ions. Its molecular formula is C21H15BKN6O3S3C_{21}H_{15}BKN_6O_3S_3, with a molecular weight of approximately 545.49 g/mol. The compound exhibits a melting point range of 276-278°C, which is indicative of its thermal stability under laboratory conditions .

The biological activity of K-HBTP primarily arises from its coordination chemistry. The compound can interact with metal ions, forming stable complexes that can modulate the activity of various biological targets, including enzymes and receptors. This interaction may influence signaling pathways and metabolic processes within cells .

1. Bioinorganic Chemistry

K-HBTP has been studied as a bioinorganic model compound, mimicking the active sites of metalloenzymes. Its ability to coordinate with biologically relevant metals suggests potential applications in understanding enzyme mechanisms and designing new therapeutic agents .

2. Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those related to K-HBTP. Pyrazole compounds have shown inhibitory effects against key cancer targets such as BRAF(V600E), EGFR, and Aurora-A kinase. These findings suggest that K-HBTP may also possess similar bioactivity, warranting further investigation into its anticancer properties .

3. Anti-inflammatory Effects

Research indicates that pyrazole derivatives can exhibit anti-inflammatory activities. K-HBTP's mechanism may involve the modulation of inflammatory pathways through its interactions with metal ions that play critical roles in inflammation regulation .

Case Study 1: Anticancer Properties

In a study examining various pyrazole derivatives, compounds similar to K-HBTP demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazole derivatives with conventional chemotherapeutics like doxorubicin showed enhanced efficacy, suggesting a synergistic effect that could improve treatment outcomes for specific cancer subtypes .

Case Study 2: Enzyme Inhibition

K-HBTP has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies on related pyrazole compounds have shown promising results in inhibiting telomerase activity, which is crucial for cancer cell immortality. This suggests that K-HBTP could be further explored as a potential therapeutic agent in cancer treatment .

Data Tables

PropertyValue
Molecular FormulaC21H15BKN6O3S3C_{21}H_{15}BKN_6O_3S_3
Molecular Weight545.49 g/mol
Melting Point276-278°C
Coordination ChemistryForms stable metal complexes
Biological ActivityDescription
Antitumor ActivityInhibitory effects on BRAF and EGFR
Anti-inflammatory EffectsModulation of inflammatory pathways
Enzyme InhibitionPotential inhibition of telomerase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.